molecular formula C26H22F3N3O3S B2615626 N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-27-0

N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2615626
CAS No.: 851715-27-0
M. Wt: 513.54
InChI Key: XBCCGGBYFXVJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide features a benzamide group linked via an ethyl chain to a 1H-indole core. The indole’s 3-position is substituted with a thioether bridge connected to a secondary amide group bearing a 4-(trifluoromethoxy)phenyl moiety. This structure combines hydrophobic (trifluoromethoxy, benzamide), hydrogen-bonding (amide), and π-π interaction (indole, aryl) motifs, making it a candidate for targeting proteins with hydrophobic pockets and polar binding sites. Synthetic routes for analogous compounds often involve nucleophilic substitutions, cyclization, and coupling reactions, as seen in triazole and thiosemicarbazone derivatives .

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3S/c27-26(28,29)35-20-12-10-19(11-13-20)31-24(33)17-36-23-16-32(22-9-5-4-8-21(22)23)15-14-30-25(34)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCCGGBYFXVJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethoxy group, and the final coupling with benzamide. Common reagents used in these reactions include trifluoromethoxybenzene, indole derivatives, and various coupling agents. Reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the indole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Ethyl-Amide Backbone Analogs

Table 1: Key Structural Features of Indole Derivatives
Compound Name Key Functional Groups Molecular Motifs Evidence ID
Target Compound Benzamide, indole, thioether, trifluoromethoxy Ethyl linker, aryl amide -
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenyl, propanamide, indole Ethyl-indole, fluorinated aryl
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Oxoacetamide, fluorobenzyl, indole Indole-3-yl, fluorinated aryl
  • Similarities : Both the target compound and N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () share an ethyl-indole-amide backbone, favoring interactions with hydrophobic protein domains. Fluorinated aryl groups enhance metabolic stability and membrane permeability .

Sulfur-Containing Derivatives

Table 2: Sulfur-Linked Compounds
Compound Name Sulfur Group Additional Features Evidence ID
Target Compound Thioether Trifluoromethoxy, benzamide -
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Sulfonamide Trifluoromethyl, chlorobenzoyl
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Thiosemicarbazide Oxoindoline, chlorobenzyl
  • Thioether vs. Sulfonamide/Thiosemicarbazide : The target’s thioether (C-S-C) provides flexibility and moderate polarity, whereas sulfonamides () offer stronger hydrogen-bonding capacity. Thiosemicarbazides () exhibit tautomerism, which may enhance metal chelation but reduce stability .

Fluorinated Aryl Substituents

Table 3: Impact of Fluorinated Groups
Compound Name Fluorinated Group Biological Implications Evidence ID
Target Compound 4-(Trifluoromethoxy)phenyl Enhanced lipophilicity, metabolic stability -
4-Fluoro-N-[1-(1H-indol-3-ylmethyl)-2-oxoethyl]benzamide 4-Fluorophenyl Moderate polarity, improved bioavailability
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide 4-Trifluoromethylphenyl High electron-withdrawing capacity
  • Trifluoromethoxy (-OCF₃) vs.
  • Fluorine Position : Para-substitution (as in the target and ’s compound) optimizes spatial alignment with protein pockets compared to ortho/meta positions .

Physicochemical and Pharmacokinetic Properties

Table 4: Predicted Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (µg/mL) Reference
Target Compound ~550 3.8 <10 (low) -
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ~420 4.2 ~15
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ~325 2.5 ~50
  • Lipophilicity : The target’s higher LogP (3.8) compared to ’s compound (LogP 2.5) suggests better membrane penetration but lower aqueous solubility .
  • Solubility : The acetamide in ’s compound improves solubility due to its smaller size and polar oxo group, whereas the target’s benzamide and trifluoromethoxy groups reduce it .

Biological Activity

N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H21F3N2O4C_{22}H_{21}F_3N_2O_4, with a molecular weight of approximately 434.41 g/mol. Its structural features include:

  • Trifluoromethoxy group : Known for enhancing lipophilicity and potential bioactivity.
  • Indole moiety : Often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It is likely to interact with neurotransmitter receptors, which could explain its potential anticonvulsant properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives exhibiting similar structural characteristics have shown efficacy in seizure models such as the maximal electroshock (MES) test and the 6 Hz test. The protective index (PI), calculated as PI=TD50/ED50PI=TD_{50}/ED_{50}, indicates the therapeutic window of these compounds, suggesting a favorable profile for this compound.

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound A49.62004.03
Compound B31.31504.79
N-(2-(3...TBDTBDTBD

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been suggested through SAR studies that indicate modifications to the indole and benzamide portions can enhance potency against inflammation models.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to N-(2-(3... In one notable study, a series of phenylglycinamide derivatives demonstrated significant anticonvulsant activity across various animal seizure models, indicating that structural modifications can lead to enhanced efficacy.

  • Study on Indole Derivatives : A study published in MDPI reported that certain indole derivatives exhibited robust anticonvulsant activity in animal models, emphasizing the role of specific substituents on the indole ring in enhancing therapeutic effects .
  • Structure–Activity Relationship Analysis : Another research article detailed how variations in the trifluoromethoxy substitution influenced both anticonvulsant and anti-inflammatory activities, suggesting that careful tuning of these groups could optimize therapeutic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.